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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B8099227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A, a diterpenoid quinone isolated from the root of Salvia przewalskii

Maxim, has garnered significant interest within the scientific community. This document

provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification,

characterization, and further investigation in drug discovery and development.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of Neoprzewaquinone A
as C₃₆H₂₈O₆.

Table 1: Mass Spectrometry Data for Neoprzewaquinone A

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Inferred Formula

ESI-MS 557.1913 [M+H]⁺ C₃₆H₂₉O₆

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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The structural elucidation of Neoprzewaquinone A was achieved through extensive one- and

two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR

chemical shifts, which are crucial for the structural verification of the molecule. The spectra

were recorded in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for Neoprzewaquinone A

Position δH (ppm) Multiplicity J (Hz)

1, 1' 7.98 d 8.0

4, 4' 8.05 d 8.0

6, 6' 2.09 m

7, 7' 2.90 t 7.0

11, 11' 1.55 s

12, 12' 1.56 s

14, 14' 1.65 s

15, 15' 3.25 sept 7.0

16, 16' 1.25 d 7.0

17, 17' 1.26 d 7.0

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for Neoprzewaquinone A
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Position δC (ppm) Position δC (ppm)

1, 1' 128.4 10, 10' 132.5

2, 2' 130.2 11, 11' 21.3

3, 3' 125.7 12, 12' 21.4

4, 4' 126.5 13, 13' 147.8

4a, 4a' 133.1 14, 14' 21.2

5, 5' 184.7 15, 15' 26.3

8, 8' 185.2 16, 16' 21.2

8a, 8a' 132.8 17, 17' 21.2

9, 9' 150.1

Experimental Protocols
The spectroscopic data presented here were obtained following the isolation of

Neoprzewaquinone A from its natural source. The general experimental workflow is outlined

below.

Isolation of Neoprzewaquinone A
The dried and powdered roots of Salvia przewalskii Maxim were extracted with 95% ethanol.

The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate

fraction was subjected to repeated column chromatography on silica gel, followed by

preparative thin-layer chromatography to yield purified Neoprzewaquinone A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500

spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are

reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0).

Coupling constants (J) are reported in Hertz (Hz).
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Bruker Apex II FT-ICR mass spectrometer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and spectroscopic

characterization of a natural product like Neoprzewaquinone A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8099227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8099227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material (Salvia przewalskii)

Solvent Extraction

Liquid-Liquid Partitioning

Column & Prep-TLC

Pure Neoprzewaquinone A

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRESIMS)

Data Analysis & Interpretation

Structure Determination

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Neoprzewaquinone A.
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To cite this document: BenchChem. [Spectroscopic Profile of Neoprzewaquinone A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8099227#spectroscopic-data-nmr-ms-of-
neoprzewaquinone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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